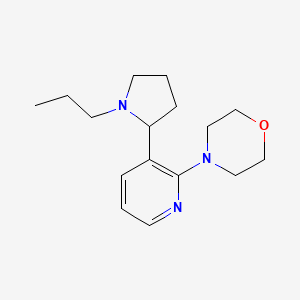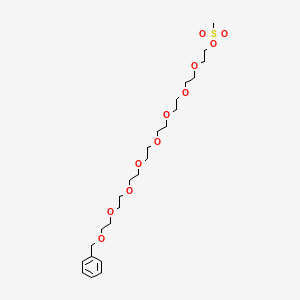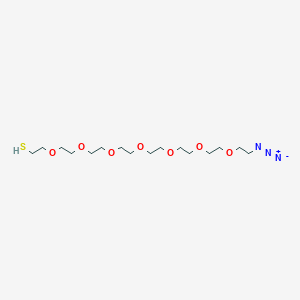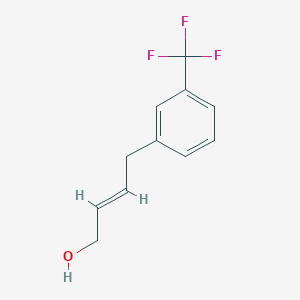
Bis(4-methylquinolin-6-yl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methylquinolin-6-yl)methane: is an organic compound with the molecular formula C21H18N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methylquinolin-6-yl)methane typically involves the reaction of 4-methylquinoline with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile and the 4-methylquinoline as the nucleophile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, where the reactants are mixed and reacted under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions: Bis(4-methylquinolin-6-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Bis(4-methylquinolin-6-yl)methane is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with unique properties .
Biology: In biological research, quinoline derivatives, including this compound, are studied for their potential as antimicrobial and anticancer agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways is of significant interest .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of bis(4-methylquinolin-6-yl)methane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .
類似化合物との比較
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit similar biological activities.
Bis(indolyl)methanes: These compounds have a similar bis-structure but with indole rings instead of quinoline rings.
Uniqueness: Bis(4-methylquinolin-6-yl)methane is unique due to its specific substitution pattern on the quinoline rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C21H18N2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
4-methyl-6-[(4-methylquinolin-6-yl)methyl]quinoline |
InChI |
InChI=1S/C21H18N2/c1-14-7-9-22-20-5-3-16(12-18(14)20)11-17-4-6-21-19(13-17)15(2)8-10-23-21/h3-10,12-13H,11H2,1-2H3 |
InChIキー |
AXRQTDVAZVPEPA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC=C1)CC3=CC4=C(C=CN=C4C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)


![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)



![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)



